(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-21-14-8-7-12(24-2)10-16(14)26-19(21)20-17(22)13-9-11-5-3-4-6-15(11)25-18(13)23/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKSUSFWXAKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural characteristics, including a benzo[d]thiazole moiety and a chromene framework, suggest diverse interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The molecular formula for this compound is , and it features several functional groups that contribute to its reactivity and interaction with biological targets. The presence of methoxy groups enhances its solubility, which is critical for biological applications.
Structural Features
| Feature | Description |
|---|---|
| Benzo[d]thiazole Moiety | Known for various biological activities, including antimicrobial and anticancer properties. |
| Chromene Framework | Associated with antioxidant and anti-inflammatory effects. |
| Carboxamide Group | Enhances binding affinity to biological targets. |
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activity. The structure-activity relationship (SAR) studies reveal that modifications in the thiazole and carboxamide groups can enhance cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the anticancer activity of derivatives related to the target compound using the MTT assay against several cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (skin cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
| Target Compound | MCF-7 (breast cancer) | TBD |
Preliminary data suggest that the target compound may exhibit potent cytotoxicity comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Compounds derived from thiazole structures are often investigated for their antimicrobial properties. The presence of electron-withdrawing groups in the structure enhances their effectiveness against bacterial strains.
Antimicrobial Efficacy Study
A comparative study was conducted on various thiazole derivatives:
| Compound Name | Structure Features | Activity |
|---|---|---|
| Compound C | Benzothiazole | Antimicrobial |
| Target Compound | Benzo[d]thiazole + Chromene | TBD |
The target compound's unique combination of functional groups may confer enhanced antimicrobial activity, warranting further investigation.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity. For instance, the benzo[d]thiazole moiety may inhibit key enzymes involved in tumor progression or microbial resistance.
Research Findings and Future Directions
Recent studies have indicated that further exploration of this compound's pharmacodynamics and pharmacokinetics is essential for understanding its therapeutic potential. Computational chemistry approaches can assist in predicting optimal synthetic pathways and interaction profiles with biological targets.
Future Research Directions
- In Vivo Studies : Conduct comprehensive in vivo studies to validate the anticancer and antimicrobial efficacy observed in vitro.
- Mechanistic Studies : Investigate the detailed mechanisms through which the compound exerts its biological effects.
- Structural Optimization : Explore modifications to enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
